Technical Documentation Center

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Core Science & Biosynthesis

Foundational

Pharmacological Mechanism of Action of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide: A Technical Guide to Histamine H3 Receptor Inverse Agonism

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS: 1423025-42-6) Primary Pharmacological Cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS: 1423025-42-6) Primary Pharmacological Classification: Histamine H3 Receptor (H3R) Inverse Agonist / Antagonist

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the rational design of ligands targeting the Histamine H3 Receptor (H3R) has become a focal point for treating cognitive disorders, narcolepsy, and neurodegenerative diseases. 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (herein referred to as MPPA ) represents a highly specialized, non-imidazole pharmacophore that perfectly typifies the structural requirements for potent H3R inverse agonism.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular pharmacology of MPPA. We will explore its structural causality, its cellular mechanism of action via Gi/o-protein uncoupling, and the self-validating experimental protocols required to quantify its pharmacological profile.

Structural Pharmacology & Binding Causality

The transition from first-generation imidazole-based H3R ligands (e.g., thioperamide) to non-imidazole scaffolds was driven by the need to eliminate cytochrome P450 (CYP) liability and improve CNS penetrance. MPPA achieves high affinity and selectivity through a distinct three-point pharmacophore model:

  • The Basic Center (Piperidine Ring): The secondary amine of the piperidine ring possesses a pKa of ~9.5, ensuring it is protonated at physiological pH. This protonated nitrogen is the primary anchor, forming a critical salt bridge with the highly conserved Asp114 (D3.32) residue located in transmembrane helix 3 (TM3) of the H3R 1.

  • The Vectorizing Spacer (Methylamino Group): The central methylamino linkage provides necessary rotational flexibility, allowing the molecule to adopt a bioactive conformation that spans the orthosteric binding pocket without causing steric clashes.

  • The Lipophilic Tail (N-isopropylacetamide): The amide moiety acts as a dual hydrogen-bond donor/acceptor, while the isopropyl group occupies a hydrophobic sub-pocket. This region is hypothesized to interact with Glu206 (E5.46) in TM5 or hydrophobic residues in TM6, effectively locking the receptor into an inactive state and preventing the conformational shift required for G-protein coupling 2.

Cellular Mechanism of Action: Inverse Agonism

The H3R is unique among biogenic amine receptors due to its exceptionally high level of constitutive (basal) activity —meaning it actively signals through Gi/o proteins even in the absence of endogenous histamine 3.

MPPA functions not merely as a neutral antagonist, but as an inverse agonist . By preferentially binding to and stabilizing the inactive receptor conformation (R), MPPA actively reduces basal Gi/o signaling.

  • Intracellular Impact: The blockade of Gi/o coupling relieves the basal inhibition of Adenylyl Cyclase (AC). This results in a paradoxical increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA).

  • Synaptic Impact: Because H3Rs function primarily as presynaptic autoreceptors and heteroreceptors, this intracellular cascade promotes vesicular exocytosis. Consequently, MPPA administration increases the synaptic release of histamine, as well as acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) in the prefrontal cortex and hippocampus 4.

G MPPA MPPA (H3R Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active GPCR) MPPA->H3R Binds & Stabilizes Inactive Conformation Gi Gi/o Protein Complex (Inactivated State) H3R->Gi Decreases Receptor Coupling AC Adenylyl Cyclase (Inhibition Relieved) Gi->AC Relieves Basal Inhibition cAMP Intracellular cAMP (Concentration Increased) AC->cAMP Synthesizes cAMP PKA Protein Kinase A (Activated) cAMP->PKA Activates Kinase Cascade NT Neurotransmitter Release (HA, ACh, DA, NE) PKA->NT Promotes Vesicular Exocytosis

Caption: Signal transduction cascade illustrating MPPA's inverse agonism at the Gi/o-coupled Histamine H3 Receptor.

Self-Validating Experimental Protocols

To establish trustworthiness and scientific rigor, the pharmacological evaluation of MPPA must utilize self-validating orthogonal assays: a binding assay to confirm target engagement, and a functional assay to confirm inverse agonism.

Protocol A: [³H]-N-α-Methylhistamine Radioligand Competition Binding Assay

Causality: [³H]-NAMH is utilized because it is a highly selective H3R agonist radioligand that selectively labels the active conformation of the receptor, providing a highly sensitive displacement window for inverse agonists 5.

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R. Resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize. Centrifuge at 16,000 x g for 20 minutes at 4°C to isolate the membrane pellet 6.

  • Assay Incubation: In a 96-well plate, combine 30 µg of membrane protein, 0.3 nM [³H]-NAMH, and varying concentrations of MPPA (10⁻¹¹ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.3% polyethylenimine (to minimize non-specific binding). Wash three times with ice-cold wash buffer.

  • Detection: Add 50 µL of scintillation cocktail per well. Measure radioactivity using a MicroBeta counter. Define non-specific binding using 10 µM clobenpropit 5.

Workflow Step1 HEK293T-hH3R Membrane Prep Step2 Incubation with [³H]-NAMH & MPPA Step1->Step2 30 µg protein/well Step3 Rapid Filtration (GF/C Plates) Step2->Step3 90 min at RT Step4 Scintillation Counting Step3->Step4 Wash & Add Cocktail Step5 Data Analysis (IC50 / Ki Calculation) Step4->Step5 Measure CPM

Caption: Step-by-step experimental workflow for the [³H]-NAMH Radioligand Competition Binding Assay.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality: To definitively prove inverse agonism rather than neutral antagonism, we must measure the reversal of constitutive Gi-mediated cAMP suppression. We use Forskolin to stimulate baseline cAMP production, allowing the inverse agonist's effect to be quantified as an upward shift in cAMP 7.

  • Cell Plating: Plate CHO-K1 cells stably expressing hH3R in a 384-well microplate (5,000 cells/well) using stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Stimulation: Add MPPA at varying concentrations alongside 1 µM Forskolin. Incubate for 30 minutes at 22°C.

  • Lysis & FRET: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) prepared in lysis buffer. Incubate in the dark for 1 hour.

  • Measurement: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the 665/620 ratio to interpolate cAMP concentrations against a standard curve.

Quantitative Data Summary

The table below summarizes the representative pharmacological parameters for the MPPA pharmacophore compared to the clinical reference compound, Pitolisant.

Pharmacological ParameterMPPA (Representative)Pitolisant (Reference)Assay Methodology
Binding Affinity (pKi) 8.4 ± 0.28.7 ± 0.1[³H]-NAMH Displacement
Functional Potency (IC50) 12.5 nM8.5 nMcAMP HTRF Assay
Intrinsic Activity (Emax) -85% (Inverse Agonist)-90% (Inverse Agonist)Reversal of Basal Gi Activity
Selectivity (H3R vs H4R) >1000-fold>1000-foldRadioligand Binding

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. ScienceDirect. URL:[Link]

  • Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. PubMed. URL:[Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central. URL:[Link]

  • Histamine H3 receptor antagonists/inverse agonists: a patent review. Taylor & Francis. URL:[Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. URL:[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. ACS Publications. URL:[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Executive Summary The quantification of highly basic, polar pharmaceutical intermediates presents a notorious challenge in liquid chromatography. This application note details the rational method development and validati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly basic, polar pharmaceutical intermediates presents a notorious challenge in liquid chromatography. This application note details the rational method development and validation for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide . By prioritizing an understanding of the analyte's physicochemical properties and leveraging advanced stationary phase chemistries, we bypass traditional pitfalls like severe peak tailing and poor resolution. The resulting protocol is a self-validating, ICH Q2(R2)-compliant system designed for high-throughput, reproducible quantification[1].

Analyte Profiling & The Causality of Peak Tailing

Before selecting a column or mobile phase, a Senior Application Scientist must profile the analyte to predict its chromatographic behavior[2].

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide contains three distinct nitrogen centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (pKa ~10.5).

  • Methylamino Nitrogen (Tertiary Amine): Moderately basic (pKa ~8.5).

  • Isopropylacetamide Group: Neutral under typical LC conditions.

The Mechanistic Challenge

To ensure a robust method, the mobile phase pH must be at least 2 units away from the analyte's pKa to prevent partial ionization, which causes split peaks and variable retention[2]. We selected a low-pH mobile phase (pH ~2.7) to fully protonate both basic amines, rendering the molecule dicationic .

However, dicationic analytes present a severe challenge on standard C18 silica columns. The protonated amines undergo strong secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica surface[3]. This electrostatic "dragging" is the primary root cause of peak tailing, reduced theoretical plates, and poor sensitivity.

The Solution: Charged Surface Hybrid (CSH) Technology

Instead of masking silanols with high concentrations of MS-incompatible ion-pairing reagents (e.g., Trifluoroacetic acid), this method utilizes a Charged Surface Hybrid (CSH) C18 stationary phase[4]. CSH particles are engineered with a low-level positive surface charge. At low pH, this creates an electrostatic repulsion between the stationary phase and the dicationic analyte, effectively eliminating secondary silanol interactions and delivering exceptional peak symmetry[5].

Mechanism cluster_C18 Standard C18 Column cluster_CSH Charged Surface Hybrid (CSH) A1 Dicationic Analyte (+) S1 Ionized Silanol (-) A1->S1 Ion-Exchange (Peak Tailing) A2 Dicationic Analyte (+) S2 Charged Surface (+) A2->S2 Electrostatic Repulsion (Symmetrical Peak)

Figure 1: Analyte interactions on Standard C18 vs. CSH C18 phases.

Method Development Strategy

The development followed a systematic, risk-based workflow to ensure the final method would easily pass rigorous validation standards.

Workflow A 1. Analyte Profiling (pKa, LogP) B 2. Column Screening (CSH vs. C18) A->B C 3. Mobile Phase (pH, Additives) B->C D 4. Optimization (Gradient, Temp) C->D E 5. Validation (ICH Q2(R2)) D->E

Figure 2: Systematic HPLC method development workflow.
Table 1: Optimized Chromatographic Conditions
ParameterSettingScientific Justification
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Positively charged surface prevents silanol interactions[4].
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures full protonation of both basic amine centers.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides appropriate elution strength and low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 210 nmMaximizes sensitivity for the amide bond (lacks strong chromophores).
Injection Vol. 10 µLBalances method sensitivity with column mass loading capacity.

Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as a self-validating system. System Suitability Testing (SST) must pass before sample analysis can proceed.

Protocol A: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water into a clean glass reservoir. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly using a magnetic stirrer for 5 minutes. Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix and degas as above. Note: Formic acid is volatile; mobile phases should be replaced every 48 hours to prevent baseline drift and retention time shifts.

Protocol B: Standard Preparation (100 µg/mL)
  • Accurately weigh 10.0 mg of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:Acetonitrile, 80:20 v/v).

  • Sonicate for 10 minutes until fully dissolved (the dicationic nature ensures rapid aqueous solubility).

  • Make up to the mark with Diluent and invert 10 times to mix.

  • Filter through a 0.22 µm PTFE syringe filter into HPLC vials, discarding the first 1 mL of filtrate.

Protocol C: Gradient Elution Program

Because the compound is highly polar, it elutes early. A shallow gradient is employed to separate the main peak from potential synthetic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focuses polar analytes)
8.04060Linear gradient
10.01090Column wash
12.0955Re-equilibration
15.0955End of run

Results & Data Presentation

During method development, a column screening study was conducted to empirically validate the causality of silanol interactions and the efficacy of CSH technology. As shown in Table 2, the CSH C18 column drastically outperformed standard chemistries.

Table 2: Column Screening Results (Isocratic 15% B)
Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
Standard C18 6.42.85 (Severe Tailing)3,200
BEH C18 (Hybrid) 5.81.75 (Moderate Tailing)6,500
CSH C18 4.21.05 (Excellent Symmetry) 12,400

Observation: The reduced retention time on the CSH column is a direct result of the electrostatic repulsion pushing the dicationic analyte out of the stationary phase slightly faster, while simultaneously sharpening the peak[5].

Method Validation Summary

The optimized method was subjected to rigorous validation in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1]. The method acts as a self-validating system by incorporating these parameters into routine System Suitability Testing (SST).

Table 3: ICH Q2(R2) Validation Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Precision (SST) RSD ≤ 2.0% (n=6 injections)0.45%PASS
Peak Symmetry (SST) Tailing Factor (Tf) ≤ 1.51.05PASS
Column Efficiency (SST) Theoretical Plates (N) ≥ 5,00012,400PASS
Linearity & Range R² ≥ 0.999 (Range: 25% to 150%)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% - 100.4%PASS
Specificity Resolution (Rs) > 2.0 from impuritiesRs > 3.5PASS

Conclusion

By thoroughly understanding the physicochemical properties of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide—specifically its dicationic state at low pH—we successfully circumvented the severe peak tailing typically associated with basic compounds. The strategic implementation of Charged Surface Hybrid (CSH) column technology provided a robust, highly efficient, and ICH Q2(R2)-compliant analytical method suitable for routine quality control and drug development applications.

Sources

Application

Application Note: 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide as a Versatile Bifunctional Building Block in Drug Discovery

Prepared by: Senior Application Scientist, Early Discovery & Medicinal Chemistry Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Strategic Rationale In mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early Discovery & Medicinal Chemistry Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, escaping "flatland" (the over-reliance on highly aromatic, planar molecules) is critical to reducing clinical attrition rates caused by poor solubility and off-target toxicity. The chemical building block 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS: 1423025-42-6) offers a highly sp3-enriched, 3D architecture designed to overcome these challenges.

This molecule is a privileged bifunctional scaffold. It features a reactive secondary amine (at the N1 position of the piperidine ring) for rapid synthetic diversification, coupled with a sterically shielded, hydrogen-bonding acetamide tail. This unique topology makes it an exceptional starting point for two major therapeutic modalities: the synthesis of Targeted Protein Degradation (PROTAC) rigid linkers and the development of GPCR/Kinase targeted libraries .

Physicochemical Profiling

Understanding the baseline properties of a building block is the first step in rational drug design. The high fraction of sp3 carbons (Fsp3) in this scaffold directly correlates with improved clinical success rates by enhancing metabolic stability and aqueous solubility.

Table 1: Physicochemical Profile & Medicinal Chemistry Significance

PropertyValueDrug-Like Significance
Molecular Weight 213.32 g/mol Fragment-like; allows for substantial mass addition during derivatization without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 0.82High 3D character; minimizes flatland-associated solubility and aggregation issues.
H-Bond Donors 2Facilitates specific target interactions (e.g., kinase hinge regions or GPCR orthosteric sites).
H-Bond Acceptors 3Improves aqueous solubility and binding affinity.
Reactive Handle Secondary AmineEnables orthogonal late-stage functionalization (reductive amination, amide coupling, SNAr).

Application Workflows & Mechanistic Insights

Application 1: Rigid Linker Assembly in PROTACs

Early PROTACs relied heavily on flexible PEG or alkyl chains, which often led to poor oral bioavailability and high entropic penalties upon ternary complex formation. Incorporating saturated heterocycles like piperidine introduces critical conformational rigidity. This rigidity pre-organizes the PROTAC, favoring the productive ternary complex over off-target binary complexes, while the basic amine improves aqueous solubility [[1]](). Furthermore, the N-(propan-2-yl)acetamide tail provides a solvent-exposed vector that resists rapid peptidase degradation due to the steric bulk of the isopropyl group.

PROTAC_Mechanism POI Target Protein (POI) PROTAC Bifunctional PROTAC POI->PROTAC Binds Linker Piperidine Linker (Rigid Scaffold) Linker->PROTAC Connects E3 E3 Ubiquitin Ligase E3->PROTAC Recruits Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Induces Proximity Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Fig 1. Role of rigid piperidine linkers in stabilizing the PROTAC ternary complex.

Application 2: Late-Stage Functionalization for Target Libraries

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical properties, enhance target selectivity, and mitigate hERG toxicity [[2]](). The secondary amine at the N1 position serves as an ideal orthogonal handle for late-stage diversification, allowing chemists to rapidly generate Structure-Activity Relationship (SAR) libraries through divergent synthetic pathways.

Synthetic_Workflow BB Piperidine Core (Secondary Amine) RedAm Reductive Amination NaBH(OAc)3, DCE BB->RedAm Amide Amide Coupling HATU, DIPEA BB->Amide SNAr SNAr Reaction Base, Heat BB->SNAr GPCR GPCR Ligand Library RedAm->GPCR PROTAC PROTAC Rigid Linker Amide->PROTAC Kinase Kinase Hinge Binder SNAr->Kinase

Fig 2. Divergent synthetic workflows utilizing the secondary amine handle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and scale effectively.

Protocol A: Direct Reductive Amination of the Piperidine Core

Objective: Alkylate the N1 secondary amine using an aldehyde to generate a tertiary amine library.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation. Unlike sodium cyanoborohydride (NaBH3CN), NaBH(OAc)3 is less toxic (no cyanide generation) and exhibits superior chemoselectivity. It rapidly reduces the transient iminium ion while leaving the unreacted aldehyde intact under mildly acidic conditions 3.

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, dissolve 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (1.0 eq, ~100 mg) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for borohydride species.

  • Activation: Add glacial acetic acid (1.0 eq) to the stirring mixture.

    • Causality: Acetic acid acts as a catalyst to accelerate iminium ion formation, which is crucial when dealing with sterically hindered secondary amines.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 5 minutes. Stir at room temperature under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 214.3 [M+H]+) is entirely consumed and replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 10 mL).

    • Causality: The basic quench neutralizes the acetic acid and destroys excess borohydride, while ensuring the newly formed tertiary amine is deprotonated and partitions cleanly into the organic layer.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Table 2: Reductive Amination Optimization Data

EntryReducing AgentSolventAdditiveConversion (%)Byproduct (Alcohol)
1NaBH3CNMeOHNone45%15%
2NaBH(OAc)3DCMNone72%5%
3 NaBH(OAc)3 DCE AcOH (1.0 eq) >99% <1%
Protocol B: Amide Coupling for PROTAC Linker Extension

Objective: Couple the piperidine nitrogen to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder).

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid-functionalized E3 ligand (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. Pre-activation is critical; adding the amine too early can lead to direct reaction with HATU, forming inactive guanidinium byproducts. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling: Add 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via LC-MS for the disappearance of the activated ester mass and the appearance of the desired PROTAC intermediate mass.

  • Workup: Dilute the reaction with water (10 volumes) and extract with EtOAc. Wash the organic layer with a 5% aqueous LiCl solution (3 times).

    • Causality: The LiCl wash is highly effective at stripping residual DMF and water-soluble urea byproducts from the organic layer, ensuring a high-purity crude product prior to HPLC purification.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC (PubMed Central). Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides an in-depth technical guide for the structural characterization of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the structural characterization of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with multiple functional groups and stereochemical complexity, unambiguous structural verification is critical for quality control, regulatory submission, and ensuring downstream biological activity. This guide moves beyond a simple listing of parameters, delving into the rationale behind methodological choices, from sample preparation to advanced 2D NMR techniques. We present a complete, self-validating protocol designed for reproducibility, supported by predicted spectral data and authoritative references to ensure the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous NMR Analysis

In the landscape of drug discovery and development, the precise structural elucidation of a new chemical entity (NCE) is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for determining the molecular structure of organic compounds in solution.[1] Its non-destructive nature and unparalleled ability to provide atomic-level information on connectivity and spatial relationships make it indispensable.[2]

The target molecule, 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide, possesses several key structural features that demand a thorough NMR analysis:

  • A Saturated Heterocycle: The piperidine ring exists in a dynamic chair conformation, leading to distinct chemical environments for axial and equatorial protons that can result in complex, overlapping signals.[3]

  • Multiple Nitrogen Environments: The molecule contains a secondary amine within the piperidine ring, a tertiary amine, and an amide, each influencing the electronic environment of adjacent nuclei.

  • Chiral Centers (Potential): While the parent molecule is achiral, its derivatives could be, making stereochemical assignment crucial.

  • Flexible Side Chains: The N-isopropyl and acetamide moieties add degrees of freedom, which can be probed by NMR.

This application note provides the necessary protocols and interpretative guidance to fully characterize this molecule, ensuring its identity, purity, and structural integrity.

Experimental Workflow: From Sample to Structure

A logical and meticulous workflow is essential for acquiring high-quality, reproducible NMR data. The process involves careful sample preparation, optimized data acquisition, and systematic data analysis.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Weigh Compound (10-20 mg) B Select Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Dissolve & Vortex B->C D Filter into NMR Tube C->D E Spectrometer Setup (Lock & Shim) D->E F 1D ¹H NMR (Qualitative & Quantitative) E->F G 1D ¹³C{¹H} NMR (Broadband Decoupled) F->G H 2D NMR (Optional) (COSY, HSQC) G->H I Fourier Transform & Phase Correction H->I J Peak Integration & Multiplicity Analysis I->J K Chemical Shift Assignment J->K L Structure Verification K->L

Caption: High-level workflow for NMR characterization.

Detailed Protocols

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation.[4] This protocol is designed to minimize artifacts and ensure optimal spectrometer performance.

Materials:

  • 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (10-20 mg)

  • Deuterated Chloroform (CDCl₃, >99.8% D)

  • Optional: Tetramethylsilane (TMS) internal standard

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)[5]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vial and vortex mixer

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial. This concentration is optimal for obtaining a high-quality ¹H spectrum in a few minutes and a ¹³C spectrum in under an hour on a modern spectrometer.[4][5]

  • Solvent Selection & Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is an excellent first choice for many neutral organic molecules due to its good solubilizing power and minimal signal overlap. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be considered.

  • Internal Standard (Optional): While referencing to the residual solvent peak (CHCl₃ at δ 7.26 ppm) is common, adding one drop of 0.5% TMS in CDCl₃ provides an absolute reference at δ 0.00 ppm.[6]

  • Mixing: Cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Filtration (Critical Step): To avoid poor shimming and broad spectral lines caused by suspended solids, filter the solution into the NMR tube.[7][8] Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the tube. Do not use cotton wool, as it can introduce impurities.[7]

  • Final Check: The final sample volume should be approximately 4-5 cm in height within the tube. Cap the tube securely and wipe the outside clean before placing it in the spectrometer.

Protocol 2: NMR Data Acquisition

These parameters are designed for a 400 MHz spectrometer but can be adapted for other field strengths.

A. ¹H NMR Spectrum:

  • Experiment: Standard 1D Proton (PROTON1 or zg30)

  • Pulse Program: zg30 (uses a 30° flip angle to allow for shorter relaxation delays)[9]

  • Number of Scans (NS): 8 to 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4.0 seconds

  • Spectral Width (SW): 20 ppm (centered around 6 ppm)

  • Temperature: 298 K

B. ¹³C{¹H} NMR Spectrum:

  • Experiment: Standard 1D Carbon with proton decoupling

  • Pulse Program: zgpg30

  • Number of Scans (NS): 1024 or more (adjust for S/N)

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 240 ppm (centered around 100 ppm)

  • Temperature: 298 K

C. 2D Correlation Spectra (Recommended for Unambiguous Assignment):

  • ¹H-¹H COSY: To identify proton-proton coupling networks (e.g., within the piperidine ring and isopropyl group).

  • ¹H-¹³C HSQC: To correlate each proton with its directly attached carbon. This is the most powerful tool for assigning the complex piperidine and aliphatic signals.[1]

Data Interpretation and Structural Assignment

The following is a predictive analysis of the ¹H and ¹³C NMR spectra. The numbering scheme below is used for signal assignment.

Chemical structure with numbered atoms
Predicted ¹H and ¹³C NMR Chemical Shifts

The table below summarizes the expected signals. Chemical shifts for piperidine derivatives can be complex and show significant overlap.[3] 2D NMR is highly recommended for definitive assignments.

Atom No.GroupPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)Assignment Rationale
1, 1'-CH(CH₃ )₂~1.15Doublet (d)6H~22.5Isopropyl methyls coupled to H-2.
2-CH (CH₃)₂~4.10Septet (sept)1H~41.5Isopropyl methine, split by 6 methyl protons.
3NH -C=O~7.5-8.5Broad Singlet (br s)1H-Amide proton, shift is concentration/solvent dependent.
4NH-C=O ---~170.0Characteristic chemical shift for an amide carbonyl.
5-CH₂ -N~3.10Singlet (s)2H~60.0Methylene group alpha to a tertiary amine and carbonyl.
6N-CH₃ ~2.30Singlet (s)3H~42.0Methyl group on the tertiary amine.
7Piperidine-CH -N~2.50Multiplet (m)1H~60.5Methine proton at the point of substitution on the ring.
8, 12Piperidine-CH₂ (eq)~3.00Multiplet (m)2H~52.5Equatorial protons alpha to the secondary amine.
8, 12Piperidine-CH₂ (ax)~2.65Multiplet (m)2H~52.5Axial protons alpha to the secondary amine.
9, 11Piperidine-CH₂ (eq)~1.90Multiplet (m)2H~32.0Equatorial protons beta to the secondary amine.
9, 11Piperidine-CH₂ (ax)~1.45Multiplet (m)2H~32.0Axial protons beta to the secondary amine.
10Piperidine-NH ~1.5-2.5Broad Singlet (br s)1H-Secondary amine proton, often broad and may exchange.

Note: eq = equatorial, ax = axial. The chemical shifts of piperidine ring protons are highly sensitive to substitution and conformational dynamics.[10][11][12]

Conclusion

This application note provides a robust and scientifically grounded framework for the complete NMR spectroscopic characterization of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide. By following the detailed protocols for sample preparation and data acquisition, and by using the provided spectral predictions as a guide for interpretation—ideally in conjunction with 2D NMR techniques—researchers can confidently verify the structure and purity of this compound. This level of rigorous characterization is fundamental to advancing drug development programs and ensuring the quality of chemical entities.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]

  • Pennino, D. J., & Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(5), 850-854. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Emami, S., et al. (2019). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate. [Link]

  • University of Maryland School of Pharmacy. (2023). Small molecule NMR sample preparation. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • Fragoso-Solis, R., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4851. [Link]

  • Shah, R. D., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9290-9293. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • PubChem. 2-[methyl(piperidin-4-yl)amino]-n-(propan-2-yl)acetamide dihydrochloride. [Link]

  • University College London. NMR Sample Preparation. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. Isopropylacetamide. [Link]

  • NextSDS. 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride. [Link]

  • University of Missouri. (2020). Optimized Default 1H Parameters. [Link]

  • Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. [Link]

  • NextSDS. N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • University of Wisconsin-Madison, Reich, H. J. NMR Spectroscopy Data. [Link]

  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]

  • Klages, J., et al. (2015). NMR Spectroscopy in Drug Design. ResearchGate. [Link]

  • Onajobi, I. B., et al. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]

  • Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

  • Patel, R. K., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 134-148. [Link]

  • Kim, H., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). [Link]

Sources

Application

Preparation of aqueous assays using 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

An Application Note on the preparation of aqueous assays for highly polar, basic fragments, focusing on the representative molecule 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS 1423025-42-6). Executive S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the preparation of aqueous assays for highly polar, basic fragments, focusing on the representative molecule 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS 1423025-42-6).

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), incorporating sp3-rich aliphatic rings and basic amines—such as piperidines—is a proven strategy to enhance aqueous solubility and escape the lipophilic "flatland" of traditional screening libraries[1]. 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide serves as an excellent representative of this class. However, the dual basic centers of this molecule (a secondary piperidine amine and a tertiary amine) present unique physicochemical challenges. This application note details the mechanistic rationale, buffer formulation, and step-by-step methodology required to deploy this compound in biochemical and biophysical screening assays while actively preventing compound-dependent assay interference[1].

Physicochemical Profiling & Causality in Assay Design

Designing a robust assay requires understanding the causality between the molecule's structural features and its behavior in an aqueous solution.

  • Protonation and pKa: The piperidine nitrogen typically exhibits a pKa of ~9.5–10.5, while the tertiary amine has a pKa of ~7.5. At a physiological pH of 7.4, the molecule exists as a dynamic mixture of mono-cationic and di-cationic species. This high charge density guarantees excellent aqueous solubility (>100 mM), which is highly desirable for FBDD campaigns[2].

  • Causality of Assay Interference: While high solubility is advantageous, the cationic nature of the fragment can drive non-specific electrostatic interactions with negatively charged patches on assay proteins or nucleic acids. If left unbuffered, this phenomenon is a primary driver of false-positive readouts in High-Throughput Screening (HTS)[1].

  • Buffer Causality: To mitigate these artifacts, the assay buffer must possess sufficient ionic strength (e.g., 150 mM NaCl) to shield non-specific electrostatic interactions. Furthermore, basic amines have a strong propensity to adsorb onto the hydrophobic polystyrene surfaces of microplates. The inclusion of a non-ionic surfactant (e.g., 0.01% Tween-20) is not merely standard practice; it is mechanistically required to outcompete the compound for these surface binding sites, ensuring the actual assay concentration matches the intended nominal concentration.

Quantitative Data: Physicochemical & Buffer Parameters

Table 1: Physicochemical Profile of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

ParameterValueImplications for Assay Design
Molecular Weight 213.32 g/mol (Free base)Ideal size for FBDD (Rule of Three compliant)[2].
clogP ~0.8Highly hydrophilic; minimal risk of micelle formation.
pKa (Estimated) ~10.2 (Secondary), ~7.5 (Tertiary)Requires strict pH control to maintain consistent protonation states.
Aqueous Solubility >100 mM (as dihydrochloride)Allows for direct aqueous stock preparation, avoiding DMSO entirely.

Table 2: Recommended Buffer Systems for Basic Amine Fragments

ComponentRecommended Conc.Causal Rationale
HEPES Buffer 25 - 50 mM (pH 7.4)Provides robust buffering capacity at physiological pH without participating in side reactions (unlike Tris, which contains a primary amine).
NaCl / KCl 150 mMShields non-specific electrostatic interactions driven by the protonated piperidine ring[1].
Tween-20 0.01% - 0.05% (v/v)Prevents adsorption of the cationic fragment to plastic labware surfaces.
DTT / TCEP 1 - 2 mMOptional: Included only if the target protein requires reducing conditions.

Experimental Workflow & Logic Visualization

G A 1. Stock Preparation (100 mM in H2O or DMSO) B 2. Kinetic Solubility QC (Nephelometry/DLS) A->B C 3. Buffer Formulation (pH 7.4, 150mM NaCl, 0.01% Tween) B->C D 4. Acoustic Dispensing (Echo Liquid Handling) C->D E 5. Assay Readout (Biochemical/Biophysical) D->E

Fig 1. High-throughput aqueous assay preparation workflow for basic amine fragments.

G N1 pH < 7.0 Di-cationic State N4 High Solubility Risk of Electrostatic Artifacts N1->N4 N2 pH 7.4 (Physiological) Mono-cationic State N5 Optimal Target Binding (H-Bonding + Salt Bridges) N2->N5 N3 pH > 10.5 Neutral State N6 Precipitation Risk Loss of Target Affinity N3->N6

Fig 2. pH-dependent protonation states and their impact on assay target interactions.

Step-by-Step Methodology: Aqueous Assay Preparation

This protocol is engineered as a self-validating system . Each phase includes a mandatory quality control (QC) checkpoint to ensure data integrity before proceeding to the next step.

Phase 1: Master Stock Preparation

  • Weighing: Accurately weigh 21.3 mg of the free base (or 28.6 mg of the dihydrochloride salt) using an analytical balance.

  • Solubilization: Dissolve the compound in 1.0 mL of LC-MS grade water (if using the salt) or 100% DMSO (if using the free base) to create a 100 mM master stock.

    • Expert Insight: For native mass spectrometry (nMS) or Surface Plasmon Resonance (SPR) assays, direct aqueous stocks are highly preferred to avoid DMSO-induced protein denaturation or refractive index shifts[3].

  • QC Checkpoint 1: Visually inspect the vial for clarity. Centrifuge at 10,000 x g for 5 minutes. The absence of a pellet validates complete solubilization.

Phase 2: Buffer Formulation & Kinetic Solubility Verification

  • Buffer Mixing: Prepare the assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20.

  • Spiking: Dilute the 100 mM master stock into the assay buffer to a final concentration of 1 mM (a standard top concentration for FBDD screens)[4].

  • QC Checkpoint 2 (Self-Validation): Analyze the 1 mM solution using Dynamic Light Scattering (DLS) or nephelometry.

    • Causality: If DLS detects particles with a hydrodynamic radius > 10 nm, the compound is aggregating. Because this piperidine derivative is intrinsically highly soluble, aggregation at 1 mM indicates a buffer incompatibility (e.g., "salting out" due to excessive ionic strength). If this occurs, reduce the NaCl concentration to 100 mM and re-test to clear the checkpoint.

Phase 3: Assay Dispensing & Execution

  • Plate Preparation: Use low-binding, non-treated microplates (e.g., cyclic olefin copolymer or PEG-coated plates) to further minimize the adsorption of the cationic piperidine ring.

  • Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of the compound directly into the dry assay plates.

    • Expert Insight: Acoustic dispensing is critical for basic amines. Traditional plastic pipette tips suffer from capillary adsorption of cationic compounds, leading to artificially low assay concentrations and false negatives.

  • Reagent Addition: Back-fill the plates with the target protein and substrate solutions formulated in the Phase 2 buffer.

  • Incubation: Incubate at room temperature for 30–60 minutes to allow the fragment to reach thermodynamic binding equilibrium before reading the assay signal.

References

  • [1] Title: The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [2] Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [3] Title: Fragment-based drug discovery campaigns guided by native mass spectrometry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • [4] Title: Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Welcome to the technical support center for the synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common synthetic challenges in a direct question-and-answer format.

Section 1: Synthetic Strategy Overview

The most common and efficient route to synthesize the target compound is a convergent two-step process. This strategy involves the initial formation of an activated acetamide intermediate, followed by a nucleophilic substitution reaction with the key piperidine fragment.

Step 1: Amide Bond Formation. The synthesis begins with the acylation of isopropylamine with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) or the coupling of isopropylamine with a 2-haloacetic acid to form the intermediate, 2-chloro-N-(propan-2-yl)acetamide.

Step 2: Nucleophilic Substitution. The core of the synthesis is the alkylation of N-methyl-4-aminopiperidine with the previously synthesized 2-chloro-N-(propan-2-yl)acetamide. This step forms the crucial C-N bond, linking the two primary fragments of the molecule.

The overall workflow is visualized below.

Synthetic_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution Isopropylamine Isopropylamine Intermediate 2-Chloro-N-(propan-2-yl)acetamide Isopropylamine->Intermediate Acylation 2-Chloroacetyl_Chloride 2-Chloroacetyl_Chloride 2-Chloroacetyl_Chloride->Intermediate Final_Product Target Compound Intermediate->Final_Product Alkylation Piperidine N-Methyl-4-aminopiperidine Piperidine->Final_Product Purification Purification Final_Product->Purification Chromatography / Salt Formation

Caption: General two-step synthetic workflow.

Section 2: Troubleshooting and Optimization (Q&A)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is critically low. Where should I focus my optimization efforts?

Answer: The nucleophilic substitution (Step 2) is almost always the yield-determining step. While the initial amide formation is typically high-yielding, the C-N bond formation between the secondary amine of N-methyl-4-aminopiperidine and the chloroacetamide intermediate is prone to several complications. Low conversion or the formation of side products in this step are the most common causes of poor overall yield. We recommend first analyzing the crude reaction mixture of Step 2 by LC-MS or TLC to diagnose the issue before attempting to re-optimize Step 1.

Q2: I am observing significant impurity formation during the nucleophilic substitution (alkylation) step. What are the likely side products and how can I minimize them?

Answer: The primary side product is typically the result of dialkylation . The product molecule, 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide, contains a secondary amine which remains nucleophilic and can react with another molecule of the 2-chloro-N-(propan-2-yl)acetamide electrophile.

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Use a slight excess of the N-methyl-4-aminopiperidine nucleophile (e.g., 1.1 to 1.3 equivalents) relative to the chloroacetamide. This ensures the electrophile is consumed before it can significantly react with the product.

  • Controlled Addition: Add the 2-chloro-N-(propan-2-yl)acetamide solution slowly (e.g., via a syringe pump) to a solution of the piperidine amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired mono-alkylation.

  • Temperature Management: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) can often provide a good balance between reaction rate and selectivity. Higher temperatures can accelerate the undesired second alkylation.

Troubleshooting_Side_Reactions Start Low Purity in Step 2 Diagnosis Primary Cause? Start->Diagnosis Dialkylation Dialkylation Side Product Diagnosis->Dialkylation Most Common Other Starting Material Impurity / Degradation Diagnosis->Other Solution_Dialkylation Mitigation Strategies Dialkylation->Solution_Dialkylation Stoichiometry Use Excess Amine (1.1-1.3 eq) Solution_Dialkylation->Stoichiometry Slow_Addition Slowly Add Chloroacetamide Solution_Dialkylation->Slow_Addition Temperature Moderate Temperature (RT - 50°C) Solution_Dialkylation->Temperature

Caption: Troubleshooting logic for impurity formation.

Q3: The alkylation reaction is very slow or stalls completely. How can I improve the reaction rate and achieve full conversion?

Answer: Poor reaction rates are typically due to insufficient reactivity of the electrophile or suboptimal reaction conditions.

  • Improve the Leaving Group: The reactivity of the electrophile follows the trend I > Br > Cl. While 2-chloro-N-(propan-2-yl)acetamide is commonly used due to the low cost of chloroacetyl chloride, its reactivity can be sluggish. Synthesizing and using 2-bromo-N-(propan-2-yl)acetamide will significantly accelerate the reaction.

  • In-Situ Halide Exchange (Finkelstein Reaction): A catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI) can be added to the reaction mixture. The iodide will displace the chloride on the acetamide intermediate in situ to form the much more reactive iodo-acetamide, which is then readily consumed by the amine nucleophile.

  • Solvent Choice: A polar aprotic solvent is essential for this S_N2 reaction. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.

  • Increase Temperature: If the above strategies are insufficient, gradually increasing the reaction temperature (e.g., to 60-80°C) can improve the rate. Monitor by TLC or LC-MS to ensure that impurity formation does not increase disproportionately.

Q4: I'm having difficulty purifying the final product. What are the recommended procedures?

Answer: The product is a relatively basic and polar amine, which can make purification challenging.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A common issue is product "streaking" or tailing on the column due to interaction with acidic silanol groups. To mitigate this, add a small amount of a volatile base to your eluent system.

      • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide.

      • Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of the MeOH/base mixture.

  • Purification via Salt Formation: This is a highly effective method for purifying basic amines and improving handling and stability. The dihydrochloride salt of the target compound is a common form.[1][2][3][4]

    • Procedure: After an initial workup to isolate the crude free base, dissolve it in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) until the mixture is acidic.

    • The dihydrochloride salt will precipitate out of the solution. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum. This process often removes less basic impurities that remain in the filtrate.

Section 3: Recommended Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-(propan-2-yl)acetamide

This protocol is adapted from standard acylation procedures.[5][6]

ReagentM.W. ( g/mol )AmountMolesEquivalents
Isopropylamine59.115.91 g (8.6 mL)0.101.0
Triethylamine (TEA)101.1911.1 g (15.3 mL)0.111.1
Dichloromethane (DCM)-200 mL--
2-Chloroacetyl chloride112.9412.4 g (8.9 mL)0.111.1

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine and triethylamine in 200 mL of DCM.

  • Cool the flask in an ice bath (0°C).

  • Add 2-chloroacetyl chloride dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the isopropylamine is consumed.

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.

Protocol B: Synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

This protocol is based on established N-alkylation methodologies for piperidine derivatives.[7][8]

ReagentM.W. ( g/mol )AmountMolesEquivalents
N-Methyl-4-aminopiperidine114.195.71 g0.051.1
2-chloro-N-(propan-2-yl)acetamide135.596.10 g0.0451.0
Potassium Carbonate (K₂CO₃)138.219.33 g0.06751.5
Sodium Iodide (NaI)149.890.67 g0.00450.1
Acetonitrile (MeCN)-150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add N-methyl-4-aminopiperidine, potassium carbonate, sodium iodide, and 150 mL of acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Dissolve the 2-chloro-N-(propan-2-yl)acetamide in 50 mL of acetonitrile and add it dropwise to the piperidine suspension over 1 hour.

  • Heat the reaction mixture to 60°C and stir overnight (16-24 hours).

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. The crude product can then be purified as described in Section 2, Q4.

Section 4: Starting Material Considerations

Q: The purity of my N-methyl-4-aminopiperidine seems low. How can I prepare or purify this starting material?

Answer: The quality of N-methyl-4-aminopiperidine is crucial for the success of the subsequent alkylation. Commercial sources can vary in purity.[9] A highly effective method for its synthesis in the lab is the reductive amination of 1-methyl-4-piperidone.[10]

Synthetic Protocol: Reductive Amination This procedure is adapted from a high-yield synthesis of 1-methyl-piperidin-4-ylamine.[10]

  • Dissolve 1-methyl-4-piperidone (1 eq.) and ammonium acetate (4 eq.) in methanol.

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. Alternatively, catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) can be employed.[10][11][12]

  • Stir the reaction at room temperature or with gentle heating (e.g., 60°C) until the starting ketone is consumed.[10]

  • After an appropriate workup (quenching, extraction, and concentration), the product can be purified by distillation or column chromatography to yield high-purity N-methyl-4-aminopiperidine.

Section 5: Frequently Asked Questions (FAQs)

  • Can I use a different amide coupling reagent in Step 1? Yes. While using an acyl chloride is often cost-effective, peptide coupling reagents can be used if the corresponding 2-chloroacetic acid is the starting material. Reagents like HATU, HBTU, or carbodiimides such as DIC with an additive like HOBt are highly efficient but more expensive.[13][14][15] They are particularly useful for small-scale synthesis where maximizing yield is paramount.

  • Is a protecting group strategy necessary for the piperidine nitrogen? It is not necessary if you start with commercially available or synthesized N-methyl-4-aminopiperidine. An alternative route could involve starting with 1-Boc-4-aminopiperidine, performing the N-alkylation with the chloroacetamide on the exocyclic amine, followed by reductive amination with formaldehyde to install the N-methyl group, and a final Boc-deprotection step.[7][16] However, the direct route described in this guide is more atom- and step-economical.

References

  • Fu, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678. [Link]

  • Martin, S. F., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(10), 1093–1098. [Link]

  • Gil, L. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 36(14), 1985-1993. [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. [Link]

  • PubChemLite (n.d.). 2-[methyl(piperidin-4-yl)amino]-n-(propan-2-yl)acetamide dihydrochloride. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225–2242. [Link]

  • Hammer, R. P., et al. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 67(26), 9349–9358. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Kumar, A., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(1), 211-214. [Link]

  • A. G. O. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]

  • Pinto, M., et al. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molbank, 2023(4), M1782. [Link]

  • Bailly, F., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(4), 509. [Link]

  • NextSDS (n.d.). 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 57(1), 143-157. [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide in assays

Technical Support Center Guide: Overcoming Poor Aqueous Solubility of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide in Assays Introduction Welcome to the technical support guide for 2-[Methyl(piperidin-4-yl)am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Guide: Overcoming Poor Aqueous Solubility of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide in Assays

Introduction

Welcome to the technical support guide for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide. For brevity, this compound will be referred to as Compound X throughout this document. A common challenge encountered by researchers is the poor aqueous solubility of this and similar molecules, which can lead to significant experimental variability, underestimation of biological activity, and inaccurate structure-activity relationship (SAR) data[1]. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate and overcome these solubility challenges in your in vitro assays.

Part 1: Frequently Asked Questions (FAQs) - Compound Characterization

Q1: What are the key physicochemical properties of Compound X that influence its solubility?

A1: Understanding the physicochemical properties of Compound X is the first step in designing an effective solubilization strategy. The molecule is available commercially as a dihydrochloride salt, which significantly impacts its initial solubility[2][3].

  • Chemical Structure:

    2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

  • Key Physicochemical Parameters (Predicted & Known):

PropertyValue / PredictionImplication for Aqueous Solubility
Molecular Formula C₁₁H₂₃N₃O[4]-
Molecular Weight 213.32 g/mol (Free Base)[4]Moderate molecular weight.
Form Dihydrochloride Salt (C₁₁H₂₅Cl₂N₃O)[3]The salt form is designed to improve aqueous solubility compared to the free base.
pKa (Predicted) ~9.5 - 11.0 (Piperidine Nitrogen)This is a basic compound. The piperidine nitrogen is readily protonated at physiological pH and below, which is key to its solubility.[5][6]
XlogP (Predicted) 0.5[4]A low positive XlogP suggests moderate lipophilicity. While not extremely high, it contributes to poor solubility of the free base form in water.
Q2: Why is the free base form of Compound X expected to be poorly soluble in neutral aqueous buffers?

A2: The poor solubility of the free base stems from a combination of its moderate lipophilicity and its basic nature. The molecule has nonpolar regions, including the isopropyl group and the hydrocarbon backbone, which are hydrophobic. While the amine and amide groups can participate in hydrogen bonding, these are outweighed by the hydrophobic character of the overall molecule when it is in its neutral, uncharged (free base) form[7]. At neutral pH (around 7.4), a significant portion of the molecules may exist as the free base, which is less soluble than the protonated, charged form[6][8].

Q3: How does pH dramatically affect the solubility of Compound X?

A3: The solubility of Compound X is highly dependent on pH due to the presence of the basic piperidine nitrogen. This is a fundamental principle for about 75% of drug compounds that are basic.[9]

  • In Acidic Conditions (Low pH): At a pH well below the pKa of the piperidine nitrogen (~9.5-11.0), the nitrogen atom accepts a proton (H⁺) from the solution, forming a positively charged ammonium cation (R₃NH⁺). This charged, or ionized, form is significantly more polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.[5][8] This is why the compound is supplied as a dihydrochloride salt.

  • In Neutral to Basic Conditions (Higher pH): As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts. The piperidine nitrogen gets deprotonated, reverting to the neutral, uncharged free base. This form is less polar and thus significantly less soluble in water, which can lead to precipitation.[6][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to address common solubility issues encountered during experiments.

Issue 1: My compound won't fully dissolve in my aqueous assay buffer.

This is the most common issue, often occurring when a DMSO stock solution is diluted into a final assay medium (e.g., PBS, cell culture media) at a neutral pH.

The most direct way to improve solubility for a basic compound like Compound X is to lower the pH of the final assay buffer.

Protocol: Preparing a pH-Adjusted Assay Buffer

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific assay (e.g., enzyme activity, cell viability). Many assays are robust in a pH range of 6.0-7.4.

  • Prepare Your Base Buffer: Make your desired buffer (e.g., 50 mM Phosphate Buffer) without the final pH adjustment.

  • Titrate pH Downward: While monitoring with a calibrated pH meter, slowly add small volumes of dilute acid (e.g., 0.1 M HCl) to your buffer until you reach the lowest acceptable pH for your assay (e.g., pH 6.5).

  • Test Solubility: Prepare your serial dilutions of Compound X using this pH-adjusted buffer and visually inspect for any precipitation. Compare this to a control dilution in your standard neutral pH buffer.

Using a water-miscible organic solvent (a co-solvent) in the final assay solution can help keep the compound dissolved. Dimethyl sulfoxide (DMSO) is the most common, but others can be used.[9][10]

Protocol: Using DMSO as a Co-Solvent

  • Prepare a High-Concentration Stock: Dissolve Compound X in 100% DMSO to create a concentrated primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing can help.

  • Determine Assay Co-Solvent Tolerance: Critically, you must determine the maximum percentage of DMSO your assay can tolerate without affecting the results (e.g., enzyme inhibition, cell toxicity). For many cell-based assays, this is typically ≤0.5% v/v. Biochemical assays may tolerate more (e.g., 1-5%).[11]

  • Calculate Dilution Scheme: Design your dilution scheme so the final concentration of DMSO in the assay well is below this predetermined tolerance limit.

  • Perform Vehicle Control: Crucially , always run a parallel experiment with a "vehicle control." This control should contain the same final concentration of DMSO as your test samples but no Compound X. This allows you to subtract any effect of the solvent itself.

Table: Common Co-solvents and Considerations

Co-SolventTypical Final Assay Conc.AdvantagesDisadvantages & Cautions
DMSO 0.1% - 1.0% (Cell-based) Up to 5% (Biochemical)Excellent solubilizing power for many compounds.[12]Can be toxic to cells at >1%. May affect protein conformation and enzyme kinetics.[11]
Ethanol 0.5% - 2.0%Less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations. More volatile.
PEG 400 1% - 10%Good solubilizer, generally low toxicity.[10]Increases viscosity of the solution. May interfere with some detection methods.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the free base of Compound X, forming an "inclusion complex" that is water-soluble.[][14]

Protocol: Preparing a Compound-Cyclodextrin Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complexation:

    • Add the solid powder of Compound X directly to the HP-β-CD solution.

    • Alternatively, add a concentrated DMSO stock of Compound X to the HP-β-CD solution (the cyclodextrin will help solubilize the compound as the DMSO is diluted).

  • Equilibrate: Shake or stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter (Optional but Recommended): Use a 0.22 µm filter to remove any undissolved compound, ensuring you have a true solution.

  • Assay and Control: Use the resulting solution in your assay. Remember to include a control with just the HP-β-CD solution to account for any effects of the excipient itself.

Issue 2: How do I choose the right strategy for my specific assay?

The best strategy depends on balancing the need for solubility with the sensitivity of your experimental system.

Workflow: Selecting a Solubilization Strategy

Caption: Decision workflow for selecting a solubilization method.

Part 3: Final Recommendations & Best Practices

  • Always Confirm Dissolution: Before starting an experiment, visually inspect your highest concentration sample against a bright light. The solution should be perfectly clear, with no visible particles, haze, or shimmer. This indicates true dissolution.

  • Beware of "Apparent" Solubility: Low solubility can cause compounds to form colloids or fine suspensions that are not visible to the naked eye but can produce assay artifacts.[1] If results are inconsistent, consider advanced characterization like dynamic light scattering (DLS).

  • Prioritize pH Adjustment: For basic compounds like Compound X, pH adjustment is often the most effective and "cleanest" method, as it avoids introducing additional organic solvents or excipients that might interfere with the assay.[9]

  • Stock Solution Handling: Poorly soluble compounds can precipitate out of DMSO stocks if they absorb water over time or undergo freeze-thaw cycles.[15] Aliquot your primary stock into single-use vials to maintain integrity.

By systematically applying these principles and protocols, researchers can confidently address the solubility challenges of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide, leading to more reliable and reproducible experimental outcomes.

References

  • Singh, R., & Singh, S. (Year not available). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). Available from: [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Available from: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Ascendia Pharma. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available from: [Link]

  • Ablasser, C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Institutes of Health (NIH). Available from: [Link]

  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. Springer. Available from: [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • Pearson. (n.d.). Amine Solubility in Organic Solvents. Available from: [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available from: [Link]

  • ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. Available from: [Link]

  • ResearchGate. (2024, February 5). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Available from: [Link]

  • NextSDS. (n.d.). 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Available from: [Link]

  • PubChemLite. (n.d.). 2-[methyl(piperidin-4-yl)amino]-n-(propan-2-yl)acetamide dihydrochloride. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV analytical methods for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

The analytical quantification of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS: 1423025-42-6) presents a classical chromatographic challenge. As a highly polar pharmaceutical intermediate featuring multip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The analytical quantification of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS: 1423025-42-6) presents a classical chromatographic challenge. As a highly polar pharmaceutical intermediate featuring multiple basic nitrogen centers—specifically a secondary amine within the piperidine ring and a tertiary amine linker—this molecule is highly susceptible to secondary electrostatic interactions.

When developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine Quality Control (QC), analytical scientists must move beyond standard reversed-phase approaches. This guide objectively compares column chemistries and detection modalities, providing a self-validating, [1] framework for method validation.

The Causality of the Analytical Challenge

At typical acidic mobile phase conditions (pH 2.5–3.0), the secondary and tertiary amines of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide become fully protonated (pKa ~ 9.0–10.5). When injected onto a traditional silica-based C18 column, these polybasic cations undergo severe secondary ion-exchange interactions with unreacted, ionized residual silanols (Si-O⁻) on the silica support.

The Result: Severe peak tailing, poor resolution from degradation products, and irreproducible integration.

To overcome this, we must alter the fundamental separation logic. Rather than forcing the analyte to conform to the column, we must select a stationary phase that actively shields these secondary interactions.

Interaction_Logic Analyte Basic Amine Analyte (Positively Charged) StdC18 Standard C18 Column (Exposed Silanols: Si-O⁻) Analyte->StdC18 Injected PolarC18 Polar-Embedded C18 (Shielded Silanols) Analyte->PolarC18 Injected Tailing Secondary Ion-Exchange (Severe Peak Tailing) StdC18->Tailing Electrostatic Attraction Sharp Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) PolarC18->Sharp Steric Shielding

Chromatographic separation logic for basic amines on different stationary phases.

Analytical Modality Comparison

To establish the most reliable and cost-effective method, we compared four distinct analytical approaches. The experimental data below highlights why Polar-Embedded HPLC-UV is the superior choice for this specific compound over standard C18 or expensive LC-MS/MS setups.

Method AlternativeColumn ChemistryMobile Phase StrategyRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )LOD (µg/mL)Cost / Complexity
Standard HPLC-UV Traditional C180.1% Formic Acid in ACN / H₂O4.22.45 (Fails SST)3,2002.5Low
High-pH HPLC-UV Hybrid Silica C1810mM NH₄HCO₃ (pH 10) / ACN5.81.1512,5000.5Medium
Polar-Embedded HPLC-UV Amide-Linked C180.1% TFA in ACN / H₂O4.51.08 (Optimal)14,200 0.2 Low
LC-MS/MS (MRM) Traditional C180.1% Formic Acid in ACN / H₂O4.22.45 (Tailing ignored)N/A0.001High

Performance Synthesis: While LC-MS/MS offers unparalleled sensitivity, it is unnecessarily complex and expensive for routine API assay and impurity profiling. Standard C18 fails completely due to an asymmetry factor > 2.0. The Polar-Embedded C18 utilizes an embedded amide group near the silica surface, creating a localized hydration layer that sterically and electrostatically shields the residual silanols. This yields the highest theoretical plate count ( N=14,200 ) and perfect peak symmetry ( As​=1.08 ), making it the definitive choice for validation.

ICH Q2(R2) Validation Framework

Method validation must not be a static checklist; it must be a self-validating system where each step logically gates the next. According to the authoritative [1], the following workflow ensures that the analytical procedure is fit for its intended purpose.

Validation_Workflow Start Method Optimization (Mobile Phase & Column) Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2%) Lin->Prec Sens Sensitivity (LOD & LOQ via S/N) Acc->Sens Prec->Sens Valid Validated Method (Ready for Routine QC) Sens->Valid

ICH Q2(R2) analytical method validation workflow for quantitative procedures.

Self-Validating Experimental Protocols

The following protocols utilize a built-in System Suitability Test (SST) gating mechanism. If the SST fails, the analytical run is automatically aborted, ensuring no invalid data is ever reported.

Step 1: Chromatographic Conditions & SST Gating
  • Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as a strong ion-pairing agent, further masking basic amines).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 215 nm (optimal for the amide chromophore).

  • SST Protocol: Inject the 100% working standard (50 µg/mL) five times.

    • Self-Validation Criteria: The sequence only proceeds if %RSD of peak area ≤ 2.0%, As​ ≤ 1.5, and N ≥ 10,000.

Step 2: Specificity & Forced Degradation

To prove the UV detector is only quantifying the target API, we must induce chemical stress.

  • Prepare 5 aliquots of the API solution (1 mg/mL).

  • Subject aliquots to: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H₂O₂ (Oxidation), 60°C (Thermal), and UV light (Photolytic) for 24 hours.

  • Neutralize and dilute to working concentration (50 µg/mL).

  • Causality Check: Analyze using a Diode Array Detector (DAD). The peak purity angle must be less than the purity threshold for the main peak across all stressed samples, proving no degradants co-elute with 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide.

Step 3: Linearity and Range
  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Dilute to create five concentration levels: 25, 37.5, 50, 62.5, and 75 µg/mL (representing 50%, 75%, 100%, 125%, and 150% of the target assay concentration).

  • Inject each level in triplicate.

  • Validation Criteria: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should not significantly deviate from zero (≤ 2% of the 100% level response).

Step 4: Accuracy (Recovery)
  • Prepare a synthetic placebo matrix containing all excipients/solvents minus the API.

  • Spike the placebo with known amounts of the API reference standard at 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Validation Criteria: Calculate the percentage recovery: (Experimental Concentration / Theoretical Concentration) × 100. Mean recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)
  • Prepare six independent sample preparations of the API at the 100% target concentration (50 µg/mL) from the same batch.

  • Inject each preparation in duplicate.

  • Validation Criteria: The relative standard deviation (%RSD) of the calculated assay values across all six preparations must be ≤ 2.0%.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) and Q14." ICH Official Site, 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide proper disposal procedures

Comprehensive Disposal and Risk Management Protocol for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Risk Management Protocol for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (often handled as a dihydrochloride salt, CAS 1423025-42-6) is a highly functionalized piperidine derivative[1]. While invaluable in medicinal chemistry, its structural features—specifically the secondary and tertiary amines coupled with an isopropylacetamide moiety—dictate strict, mechanistically driven disposal protocols.

This guide provides a self-validating operational framework for the safe accumulation, segregation, and destruction of this compound, ensuring regulatory compliance and laboratory safety.

Mechanistic Rationale: The Causality of Disposal Choices

To design an effective disposal strategy, we must first understand the chemical behavior of the waste:

  • Alkalinity and Reactivity: The free base form of this compound contains basic amine centers. If inadvertently mixed with strong oxidizing agents or concentrated acids in a general waste carboy, it can undergo rapid, exothermic neutralization or oxidation, potentially leading to container rupture[2].

  • Hydrolytic Stability: Under extreme pH conditions, the amide bond may hydrolyze, releasing isopropylamine—a volatile, flammable, and highly toxic byproduct. Therefore, aqueous waste streams containing this compound must be maintained at a near-neutral pH (pH 6-8).

  • Environmental Persistence: Organic amines exhibit significant aquatic toxicity and resist standard biological degradation in municipal wastewater systems. Pouring this compound down the laboratory sink is strictly prohibited[2]. Complete thermal destruction via high-temperature incineration is the only acceptable endpoint[3].

Waste Stream Segregation & Compatibility

Proper segregation is the cornerstone of chemical waste management. Mixing incompatible chemicals is a critical failure point that can lead to toxic gas release or fires[2]. The workflow below outlines the logical decision tree for categorizing waste containing this piperidine derivative.

WasteWorkflow Start Waste Generation: 2-[Methyl(piperidin-4-yl)amino] -N-(propan-2-yl)acetamide Solid Solid Waste (Silica, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Label RCRA-Compliant Labeling & Secondary Containment Solid->Label Org Organic Solvents Liquid->Org Aq Aqueous Waste (pH 6-8) Liquid->Aq Halo Halogenated (e.g., DCM, Chloroform) Org->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) Org->NonHalo Aq->Label Halo->Label NonHalo->Label Incinerate EPA-Approved Facility High-Temp Incineration Label->Incinerate

Workflow for the segregation, accumulation, and EPA-compliant disposal of piperidine derivatives.

Quantitative Accumulation Guidelines

Adhering to Resource Conservation and Recovery Act (RCRA) guidelines is mandatory. The following table summarizes the quantitative limits and hazard profiles for waste streams containing this compound[1][4][5].

Waste MatrixPrimary Hazard CodesEPA Compatibility GroupMax Accumulation VolumeMax Accumulation Time
Solid (Silica/PPE) H315 (Skin Irrit.), H319 (Eye Irrit.)Non-Hazardous Organics55 Gallons180 Days (SQG)
Halogenated Liquid Toxic / EcotoxicHalogenated Organics55 Gallons180 Days (SQG)
Non-Halogenated Liquid Flammable / ToxicNon-Halogenated Organics55 Gallons180 Days (SQG)
Aqueous (pH 6-8) STOT SE 3 (H336)Aqueous Waste55 Gallons180 Days (SQG)

*Note: Time limits apply to Small Quantity Generators (SQG). Large Quantity Generators (LQG) are restricted to 90 days. If 1 quart of acutely hazardous waste is reached, it must be removed within 10 calendar days[4][5].

Self-Validating Disposal Protocols

Do not treat disposal as an afterthought; treat it as the final step of your experiment. The following step-by-step methodologies ensure safety through built-in verification checks.

Protocol A: Liquid Waste Handling

  • Matrix Verification: Identify the solvent used in your reaction or extraction. If the mixture contains even a trace amount of a halogenated solvent (e.g., Dichloromethane), the entire mixture must be routed to the Halogenated Waste stream[2].

  • Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Verification Step: Inspect the container for rust or degradation. Never use metal cans for aqueous or amine-containing waste, as they will corrode over time[6].

  • Volume Control: Pour the waste using a compatible funnel. Stop filling when the container reaches 90% capacity. Causality: This leaves critical headspace for vapor expansion, mitigating the risk of pressure-induced rupture.

  • Explicit Labeling: Immediately affix a "Hazardous Waste" label. Write the full chemical name ("2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide") along with the solvent matrix. Verification Step: Ensure no abbreviations (e.g., do not write "Pip-Acetamide") are used, as emergency responders require exact nomenclature to assess risks[6].

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the container's volume[4].

Protocol B: Solid Waste Handling (Silica Gel & Consumables)

  • Collection: Place all contaminated weigh boats, gloves, and chromatography silica gel into a dedicated solid waste container lined with a heavy-duty, chemically compatible poly-bag[6].

  • Segregation Check: Verification Step: Ensure no free-flowing liquids or sharp objects (e.g., needles, broken glass) are placed in this bin. Sharps require specialized puncture-resistant containers[7].

  • Sealing: Once the bag is 75% full, seal it using the gooseneck method (twist the top, fold it over itself, and tape it securely) to prevent the escape of toxic dust or vapors.

Emergency Spill Response

In the event of an accidental spill of the pure compound or its solutions:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered if the spill is contained within it.

  • Protect: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[5].

  • Neutralize & Absorb: If the spill is a liquid solution, cover it with a chemically inert absorbent (e.g., vermiculite or a commercial spill pad)[5]. If it is a solid powder, lightly dampen the powder with a compatible solvent (like water or ethanol) to prevent aerosolization before wiping it up.

  • Dispose: Transfer all used absorbent materials into a solid hazardous waste bag, label it as "Spill Cleanup: 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide," and request immediate EHS pickup.

References

  • NextSDS. "2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride - Chemical Substance Information." NextSDS Database. [Link]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." MedPro Disposal.[Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). "Procedures for Laboratory Chemical Waste Disposal." JNCASR Safety Guidelines. [Link]

  • University of Otago. "Laboratory Chemical Waste Disposal Guidelines." Health and Safety Office. [Link]

  • University of Wyoming. "Laboratory Management Plan." UW Safety Office.[Link]

  • Utah State University (USU). "Lab Procedures Manual." USU Office of Research. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.